molecular formula C11H13ClFNO B1451404 3-(3-Chloro-4-fluorophenoxy)piperidine CAS No. 946759-15-5

3-(3-Chloro-4-fluorophenoxy)piperidine

Cat. No. B1451404
CAS RN: 946759-15-5
M. Wt: 229.68 g/mol
InChI Key: NPTBCZJXGMWMFA-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenoxy)piperidine, also known as CPP or CPP-115, is a compound belonging to the group of piperidine derivatives. It has a molecular formula of C11H13ClFNO and an average mass of 229.678 Da .


Molecular Structure Analysis

The molecular structure of 3-(3-Chloro-4-fluorophenoxy)piperidine consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom . The molecular weight is 229.68 g/mol.

Scientific Research Applications

Proteomics Research

3-(3-Chloro-4-fluorophenoxy)piperidine: is utilized in proteomics research, where it serves as a chemical probe to study protein interactions and functions. This compound can be used to modify proteins or peptides, thereby aiding in the identification of molecular targets and understanding protein behavior within biological systems .

Analytical Chemistry

In analytical chemistry, this compound finds its application as a standard or reagent. Its unique structure allows for the development of analytical methods for detecting and quantifying similar organic compounds in various samples, which is crucial for environmental monitoring and pharmaceutical analysis .

Biopharma Production

The biopharmaceutical industry uses 3-(3-Chloro-4-fluorophenoxy)piperidine in the synthesis of complex molecules. It acts as an intermediate in the production of active pharmaceutical ingredients (APIs), especially those that require a fluorinated aromatic component to enhance their pharmacological properties .

Advanced Battery Science

This compound is researched for its potential use in advanced battery technologies. Its chemical structure could contribute to the development of electrolyte solutions or as a component in the synthesis of electrode materials, aiming to improve battery performance and longevity .

Environmental Safety

3-(3-Chloro-4-fluorophenoxy)piperidine: is also significant in environmental safety research. Its degradation products and interaction with environmental factors are studied to assess its impact on ecosystems and to develop strategies for safe disposal and decontamination .

Drug Discovery

In the field of drug discovery, this compound is a valuable tool for medicinal chemists. It is used to create libraries of derivatives for high-throughput screening against various biological targets, which is a critical step in the early stages of drug development .

Material Science

Material scientists investigate the use of 3-(3-Chloro-4-fluorophenoxy)piperidine in the creation of new materials. Its incorporation into polymers or coatings could result in materials with enhanced properties, such as increased resistance to chemicals or improved thermal stability .

Photodynamic Therapy

Lastly, derivatives of 3-(3-Chloro-4-fluorophenoxy)piperidine are explored for their applications in photodynamic therapy (PDT). They can be used to synthesize photosensitizers that, upon activation by light, produce reactive oxygen species to kill cancer cells .

properties

IUPAC Name

3-(3-chloro-4-fluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBCZJXGMWMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663028
Record name 3-(3-Chloro-4-fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946759-15-5
Record name 3-(3-Chloro-4-fluorophenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946759-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-4-fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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